8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide
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Overview
Description
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide is a complex organic compound that features both imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The imidazole moiety can be introduced via cyclization reactions involving amido-nitriles or other suitable precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while reduction of the carbonyl group would produce a quinoline alcohol .
Scientific Research Applications
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the quinoline moiety can intercalate into DNA, affecting its function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another compound featuring an imidazole ring, known for its antimicrobial properties.
1-Carboxymethylmetronidazole: A derivative of metronidazole, used as an antimicrobial agent.
Uniqueness
8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its combination of imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
648896-15-5 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c20-12-3-1-2-10-13(21)6-11(19-14(10)12)15(22)17-5-4-9-7-16-8-18-9/h1-3,6-8,20H,4-5H2,(H,16,18)(H,17,22)(H,19,21) |
InChI Key |
KJWYSACYVJOJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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